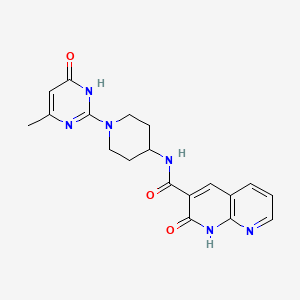

N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Compounds with similar naphthyridine cores are synthesized through various methods, including microwave-assisted synthesis, which is efficient for creating pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones with potential antitumor activity (Insuasty et al., 2013). This method is notable for its efficiency and the ability to produce compounds with significant biological activities.

Molecular Structure Analysis

The molecular structure of compounds like N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can be analyzed through computational and experimental methods, including X-ray crystallography and computational chemistry techniques. These methods help in understanding the stereochemistry and molecular conformations critical for their biological activities.

Chemical Reactions and Properties

The chemical reactivity of naphthyridine derivatives often involves interactions with cellular targets, leading to potential therapeutic effects. For instance, derivatives synthesized for their antibacterial and anticancer activities undergo specific reactions with biological molecules, influencing their mechanism of action (Egawa et al., 1984).

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

One study investigated the microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones, which showed potential antitumor activity. Compound 4g, derived from a similar class, demonstrated remarkable activity against 57 cancer cell lines, with GI(50) values ranging from 1.48 to 9.92 μM in in vitro assays, indicating its potential as an antitumor agent (Insuasty et al., 2013).

Antibacterial Agents

Another study synthesized pyridonecarboxylic acids as antibacterial agents, including derivatives similar to the compound of interest. Among these, certain compounds showed greater antibacterial activity than enoxacin, suggesting their promise as antibacterial agents (Egawa et al., 1984).

Synthesis of Novel Compounds

Further research focused on the efficient synthesis of novel diarylpyridopyrimidines, indicating the versatility of related compounds in synthesizing new molecules with potential biological activities (Vijayakumar et al., 2014).

Serotonin 5-HT3 Receptor Antagonists

A study prepared novel 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile compounds by microwave irradiation. Among these, a compound showed favorable 5-HT3 receptor antagonism in Guinea pig ileum, highlighting its potential as a 5-HT3 receptor antagonist (Mahesh et al., 2004).

Polyamide Synthesis Involving Uracil and Adenine

Another application involved the synthesis of polyamides containing uracil and adenine through reactions with dimethyl methylenesuccinate. These polyamides, characterized by their water solubility and molecular weights, have implications for materials science and bioengineering (Hattori & Kinoshita, 1979).

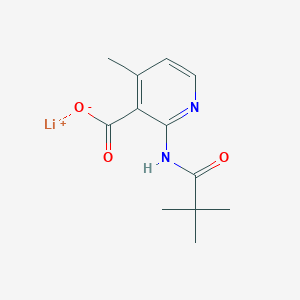

Eigenschaften

IUPAC Name |

N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-2-oxo-1H-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O3/c1-11-9-15(26)23-19(21-11)25-7-4-13(5-8-25)22-17(27)14-10-12-3-2-6-20-16(12)24-18(14)28/h2-3,6,9-10,13H,4-5,7-8H2,1H3,(H,22,27)(H,20,24,28)(H,21,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIRNMPVAGOOCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=CC4=C(NC3=O)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2498176.png)

![7-Chloro-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2498178.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2498185.png)

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate](/img/structure/B2498187.png)

![2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2498188.png)

![2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2498192.png)

![2-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2498193.png)